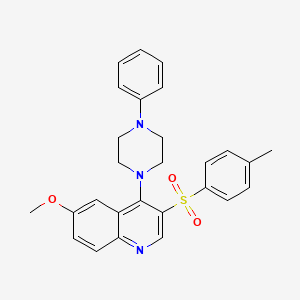

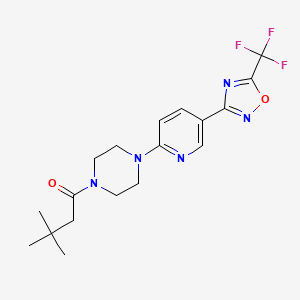

![molecular formula C27H28N2O2 B2399489 (E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one CAS No. 477888-37-2](/img/structure/B2399489.png)

(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one, commonly referred to as BBP, is a synthetic compound that has been studied for its potential applications in scientific research. BBP is a molecule derived from the reaction of two compounds, benzyloxybenzylpiperazine and benzyloxyacetone, and has found use in a variety of fields, ranging from pharmacology to biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

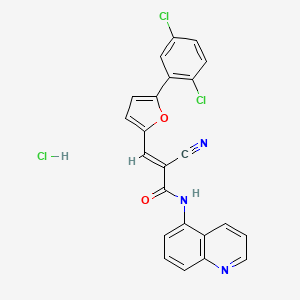

A series of novel compounds related to (E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one have been synthesized, with their structures characterized by various spectroscopic methods. These compounds have shown significant antimicrobial activity, exhibiting both antibacterial and antifungal effects. This activity was evaluated through in vitro assays, indicating their potential as antimicrobial agents. The structure-activity relationships were further explored using docking studies with oxidoreductase proteins, suggesting a correlation between the compounds' molecular structures and their inhibitory potency against microbial targets (Mandala et al., 2013).

Antioxidant Properties

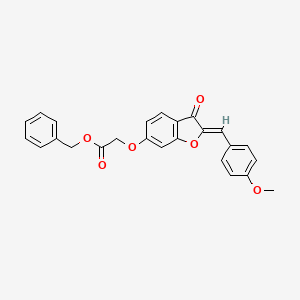

Research into oxazole-5(4H)-one derivatives related to (E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one has demonstrated significant antioxidant activity. These compounds were synthesized and evaluated for their ability to inhibit lipid peroxidation and affect hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme activity in rats. The study highlights the potential of these synthesized compounds, particularly E3, in displaying substantial antioxidant properties, which could have implications for managing oxidative stress-related conditions (Kuş et al., 2017).

Catalytic Applications

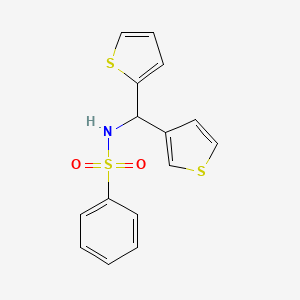

(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one and its derivatives have also found applications in catalysis. For instance, gold(I)-catalyzed reactions involving similar molecules have been studied for the regio- and stereoselective synthesis of alkyl allylic ethers via hydroalkoxylation of allenes with alcohols. These findings demonstrate the compounds' utility in facilitating highly selective and efficient chemical transformations, providing valuable tools for synthetic chemistry (Zhang & Widenhoefer, 2008).

properties

IUPAC Name |

(E)-1-(4-benzylpiperazin-1-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c30-27(29-19-17-28(18-20-29)21-24-7-3-1-4-8-24)16-13-23-11-14-26(15-12-23)31-22-25-9-5-2-6-10-25/h1-16H,17-22H2/b16-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBRHLZBEAGJCT-DTQAZKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2399409.png)

![4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399411.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399413.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399416.png)

![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)

![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)